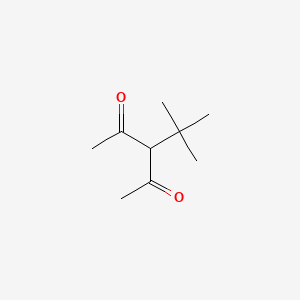

3-Tert-butylpentane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6(10)8(7(2)11)9(3,4)5/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSTYSFZVKPLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295563 | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13221-94-8 | |

| Record name | 13221-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Tert-butylpentane-2,4-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Tert-butylpentane-2,4-dione

Introduction

This compound, also known as 3-tert-butylacetylacetone, is a β-diketone characterized by a sterically demanding tert-butyl group at the central α-carbon. This structural feature significantly influences its chemical behavior, distinguishing it from its parent compound, pentane-2,4-dione (acetylacetone). As a functionalized dicarbonyl compound, it serves as a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems and coordination complexes.[1] This guide offers an in-depth exploration of its synthesis, unique tautomeric equilibrium, spectroscopic characteristics, and reactivity, providing researchers and drug development professionals with a comprehensive understanding of its chemical properties and potential applications.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. Its branched structure and the presence of two polar carbonyl groups result in limited water solubility and a liquid state at room temperature.[2]

| Property | Value | Reference |

| CAS Number | 13221-94-8 | [3][4][5][6] |

| Molecular Formula | C₉H₁₆O₂ | [3][4][5] |

| Molecular Weight | 156.22 g/mol | [3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-(1,1-dimethylethyl)-2,4-pentanedione, 3-t-butyl-acetylacetone | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | Typically ≥90% | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

Synthesis and Mechanistic Considerations

The synthesis of β-diketones is most classically achieved via the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[7][8] For a 3-substituted diketone like this compound, a crossed Claisen-type condensation is the most direct approach.

Synthetic Workflow: Crossed Claisen Condensation

The logical disconnection for this molecule points to a reaction between the enolate of pinacolone (3,3-dimethyl-2-butanone) and an acetylating agent such as ethyl acetate. The greater acidity of the α-hydrogens of the ketone (pKa ~20) compared to those of the ester (pKa ~25) allows for the selective formation of the ketone enolate, which then acts as the nucleophile.[9]

Caption: Synthetic workflow for this compound via crossed Claisen condensation.

Experimental Protocol: Synthesis via Sodium Hydride

Objective: To synthesize this compound from pinacolone and ethyl acetate.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pinacolone

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with inert gas (Argon or Nitrogen).

-

Base Preparation: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous diethyl ether.

-

Causality: NaH is a strong, non-nucleophilic base required to irreversibly deprotonate the ketone, driving the reaction forward.[8] Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Enolate Formation: Pinacolone (1.0 equivalent) dissolved in anhydrous ether is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

-

Acylation: Ethyl acetate (1.2 equivalents) is added dropwise to the reaction mixture. The mixture is then gently refluxed for 2-3 hours.

-

Causality: The enolate attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide group is the key bond-forming step.[8] Refluxing provides the necessary activation energy.

-

-

Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the aqueous layer is acidic. This step neutralizes the remaining base and protonates the product enolate.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄.

-

Isolation: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a liquid.

Keto-Enol Tautomerism: The Influence of Steric Hindrance

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[10] The enol form is uniquely stabilized by a conjugated π-system and a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[10]

Caption: Keto-enol equilibrium in β-diketones, showing the stabilized enol form.

However, for this compound, the bulky tert-butyl group at the α-carbon introduces significant steric strain. This strain destabilizes the planar, conjugated system required for the enol form.[11] Consequently, the equilibrium is shifted substantially toward the diketo tautomer compared to unsubstituted or less substituted β-diketones.[11][12]

The position of this equilibrium is also highly dependent on the solvent.

-

Nonpolar Solvents (e.g., Hexane, CCl₄): These solvents do not effectively solvate the polar carbonyl groups of the keto form, nor can they disrupt the intramolecular hydrogen bond of the enol. This environment typically favors the enol form for simple β-diketones.[10]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can stabilize the dipole of the keto form.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, competing with and disrupting the intramolecular hydrogen bond of the enol, thereby favoring the diketo form.[13]

Due to the dominant steric effect of the tert-butyl group, the diketo form is expected to be the major species in most solvents.

| Solvent | Predominant Tautomer | Rationale |

| CDCl₃ | Diketo (Major) | Steric hindrance from the tert-butyl group outweighs enol stabilization. |

| DMSO-d₆ | Diketo (Major) | Polar aprotic solvent stabilizes the keto form's dipole. |

| D₂O | Diketo (Almost Exclusively) | Protic solvent disrupts any potential intramolecular H-bonding.[13] |

Spectroscopic Characterization

NMR and IR spectroscopy are indispensable tools for identifying and quantifying the keto and enol tautomers of this compound.[14]

| Spectroscopy | Keto Tautomer Signature | Enol Tautomer Signature |

| ¹H NMR | - α-CH proton: ~4.0 ppm (singlet)- Acetyl CH₃ protons: ~2.2 ppm (singlet)- Tert-butyl protons: ~1.1 ppm (singlet) | - Enolic OH proton: 15-17 ppm (broad singlet)- Acetyl CH₃ protons: ~2.0 ppm (singlet)- Tert-butyl protons: ~1.2 ppm (singlet) |

| ¹³C NMR | - Carbonyl (C=O) carbons: ~205 ppm- α-CH carbon: ~65 ppm- Tert-butyl quaternary C: ~35 ppm | - Carbonyl (C=O) carbons: ~190 ppm- Olefinic (=C-O) carbons: ~100 ppm- Tert-butyl quaternary C: ~30 ppm |

| IR (cm⁻¹) | - Strong C=O stretch: ~1725 and ~1700 cm⁻¹ (split due to coupling) | - Broad O-H stretch: 3200-2500 cm⁻¹- Conjugated C=O stretch: ~1640 cm⁻¹- C=C stretch: ~1580 cm⁻¹ |

Note: The predominance of the diketo form means that signals corresponding to the enol tautomer may be of very low intensity or undetectable in standard spectra.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is centered around its dicarbonyl functionality and the potential to form a stable enolate.

Formation of Metal Complexes

As a bidentate ligand, this compound readily chelates with a wide range of metal ions to form stable, often volatile, metal acetylacetonate (acac) complexes. The diketone is first deprotonated to its enolate form, which then coordinates to the metal center through both oxygen atoms. The bulky tert-butyl group can enhance the lipophilicity and stability of these complexes.

Synthesis of Heterocycles

A primary application in drug discovery is the use of β-diketones as precursors for five- and six-membered heterocyclic rings.[1] Condensation reactions with dinucleophiles provide direct access to pharmacologically relevant scaffolds.

-

With Hydrazine (H₂NNH₂): Forms pyrazole derivatives.

-

With Hydroxylamine (H₂NOH): Forms isoxazole derivatives.

-

With Urea or Guanidine: Can be used to synthesize pyrimidine derivatives.

The tert-butyl group is retained in the final structure, where it can serve as a lipophilic anchor or a metabolic blocking group, a common strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.

Sources

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. CAS 13221-94-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound | C9H16O2 | CID 266066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13221-94-8 Cas No. | 3-(tert-Butyl)pentane-2,4-dione | Apollo [store.apolloscientific.co.uk]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. thecatalyst.org [thecatalyst.org]

- 12. mdpi.com [mdpi.com]

- 13. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

The Steric Chokehold: A Technical Guide to the Keto-Enol Tautomerism of 3-Tert-butylpentane-2,4-dione

Abstract

Keto-enol tautomerism in β-dicarbonyl systems is a fundamental principle of physical organic chemistry, pivotal to understanding reaction mechanisms, molecular stability, and structural dynamics. This guide provides an in-depth technical analysis of this phenomenon in 3-tert-butylpentane-2,4-dione, a molecule where the commanding steric presence of a tert-butyl group dramatically influences the tautomeric equilibrium. We will explore the theoretical underpinnings of this steric hindrance, present detailed, field-proven protocols for its quantitative investigation using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the implications for researchers, scientists, and drug development professionals. This document serves as a comprehensive resource, blending foundational theory with practical, actionable methodologies.

Introduction: The Delicate Balance of Tautomeric Forms

Tautomers are constitutional isomers that readily interconvert, most commonly through the relocation of a proton.[1] In the case of β-dicarbonyl compounds like pentane-2,4-dione, this equilibrium exists between a diketo form and an enol form. For many simple β-dicarbonyls, the enol form is surprisingly stable and often predominant. This stability is attributed to two key factors: the formation of a conjugated π-system and, crucially, the presence of a strong intramolecular hydrogen bond that creates a stable six-membered pseudo-aromatic ring.

However, this equilibrium is sensitive and can be influenced by several factors including solvent polarity, temperature, and the electronic and steric nature of substituents.[2] The introduction of a bulky substituent, such as the tert-butyl group at the central carbon (C3) of the pentane-2,4-dione backbone, creates a fascinating case study in steric governance of molecular structure.

The Decisive Influence of the Tert-butyl Group

The defining feature of this compound is the immense steric bulk of the tert-butyl group positioned directly between the two carbonyls. This substituent exerts a profound and quantifiable effect on the keto-enol equilibrium, primarily by destabilizing the enol tautomer.

Steric Hindrance and the Disruption of Planarity

The stability of the enol form is contingent on the planarity of the six-membered ring formed by the intramolecular hydrogen bond. This planarity maximizes the stabilizing effects of π-conjugation. However, the tert-butyl group, with its tetrahedral carbon and large van der Waals radius, introduces significant steric strain that prevents the molecule from achieving this optimal planar conformation.[3] This steric clash forces the acetyl groups to twist out of plane, disrupting the conjugation and weakening the intramolecular hydrogen bond.

A Quantitative Perspective: Computational Energetics

The energetic consequence of this steric hindrance is a dramatic shift in the equilibrium position. Computational studies, a powerful tool for predicting molecular stabilities, have quantified this effect. A semi-empirical calculation of the energy difference between the tautomers of this compound reveals that the keto form is more stable than the enol form by approximately +12.44 kcal/mol.[4] This large positive energy change indicates that the equilibrium is overwhelmingly shifted in favor of the diketo tautomer, a direct result of the steric penalty associated with the enol form.[4] In contrast, the parent compound, 2,4-pentanedione, has an energy difference that favors the enol form.

The logical flow from steric bulk to equilibrium shift is a critical concept for molecular design and is visualized in the diagram below.

Caption: Causality of the tert-butyl group's steric effect.

Experimental Verification: A Guide to NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the quantitative analysis of keto-enol tautomerism. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[5]

Principle of Quantification

The equilibrium constant (Keq) for the tautomerization can be determined directly from the integrated areas of characteristic signals in the ¹H NMR spectrum.

Keq = [Enol] / [Keto]

The relative concentrations of the enol and keto forms are proportional to the integrals of their unique proton signals. For 3-substituted pentane-2,4-diones, the most unambiguous signals to monitor are:

-

Keto Tautomer: The singlet corresponding to the single proton at the C3 position (α-proton).

-

Enol Tautomer: The two equivalent methyl groups, which typically appear as a sharp singlet. The enolic OH proton is also observable but can be broad and is not always ideal for accurate integration.

In the case of this compound, the equilibrium lies so far to the keto side that the enol signals may be at or below the limit of detection in many solvents. The primary signals expected would be for the keto form.

| Tautomer | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

| Keto | -CH (C=O)₂ (α-proton) | ~3.5 - 4.5 | Singlet (s) | 1H |

| -COCH ₃ (acetyl) | ~2.1 - 2.3 | Singlet (s) | 6H | |

| -C(CH ₃)₃ (tert-butyl) | ~1.0 - 1.2 | Singlet (s) | 9H | |

| Enol | -C(OH )=C- | ~15 - 17 (highly variable, broad) | Singlet (s) | 1H |

| -COCH ₃ (acetyl) | ~1.9 - 2.1 | Singlet (s) | 6H | |

| -C(CH ₃)₃ (tert-butyl) | ~1.1 - 1.3 | Singlet (s) | 9H |

Note: These are estimated chemical shifts based on typical values for β-diketones. Actual values will vary with solvent.

Detailed Experimental Protocol

This protocol provides a self-validating system for the accurate determination of the keto-enol equilibrium.

Objective: To quantitatively determine the keto-enol equilibrium constant for this compound in various deuterated solvents using ¹H NMR spectroscopy.

Materials:

-

This compound (high purity)

-

Deuterated solvents (e.g., Chloroform-d, DMSO-d₆, Benzene-d₆)

-

NMR tubes (high precision)

-

Volumetric flasks and pipettes

-

NMR Spectrometer (≥300 MHz recommended)

Methodology:

-

Sample Preparation:

-

Accurately prepare a solution of this compound in the chosen deuterated solvent. A concentration of approximately 10-20 mg/mL is standard.

-

Ensure the sample is fully dissolved and the solution is homogeneous before transferring to an NMR tube.

-

Causality Check: Using a consistent and known concentration allows for better comparison between different solvents and ensures sufficient signal-to-noise for accurate integration.

-

-

NMR Data Acquisition:

-

Allow the sample to equilibrate at a constant temperature within the NMR spectrometer for at least 5 minutes before acquisition.

-

Acquire a standard ¹H NMR spectrum. Key parameters to optimize include:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest. This is CRITICAL for quantitative accuracy. A value of 10-15 seconds is a safe starting point for these types of molecules.

-

Number of Scans (ns): Adjust to achieve a high signal-to-noise ratio (S/N > 100:1 for the smallest peak to be integrated).

-

-

Trustworthiness Check: A sufficiently long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the resulting signal integrals directly proportional to the number of protons.

-

-

Data Processing:

-

Apply standard Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

-

Carefully integrate the relevant signals. For this compound, this will primarily be the signals of the keto form. If any enol signals are detectable, integrate the enol methyl peak.

-

Self-Validation: As an internal check, verify the integration ratios of protons within the same tautomer. For the keto form, the ratio of the α-proton to the acetyl protons to the tert-butyl protons should be 1:6:9.

-

-

Calculation of Equilibrium Constant:

-

Let Iketo be the integral of the α-proton of the keto form (normalized to 1H).

-

Let Ienol be the integral of the two methyl groups of the enol form (normalized to 6H).

-

The ratio of tautomers is: [Enol]/[Keto] = (Ienol / 6) / (Iketo / 1)

-

Therefore, Keq = Ienol / (6 * Iketo)

-

Given the expected equilibrium, Keq will be very small. The primary result will likely be the confirmation of >99% keto form.

-

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for NMR analysis.

Conclusion and Implications

The case of this compound provides an emphatic demonstration of steric control over tautomeric equilibria. The bulky tert-butyl group effectively "chokes" the formation of the otherwise stable enol tautomer, forcing the molecule to reside almost exclusively in its diketo form. This principle has significant implications for professionals in drug development and materials science. Understanding how steric factors can lock a molecule into a specific tautomeric form is crucial for predicting its reactivity, hydrogen bonding potential, crystal packing, and ultimately, its biological activity or material properties. The robust NMR protocol detailed herein provides a reliable framework for quantifying these fundamental molecular behaviors, ensuring that design and development decisions are based on sound, verifiable data.

References

-

Anderson, B. D. The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. [Link]

-

LibreTexts. 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Fiveable. Steric effects Definition. Organic Chemistry II Key Term. [Link]

-

Manbeck, K. A., et al. Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 2011. [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Hansen, P. E. Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 2021. [Link]

-

Saeed, A., et al. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 2023. [Link]

-

Goudarzi, N., et al. Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Physical and Theoretical Chemistry, 2007. [Link]

-

Folkers, E., et al. The Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. Canadian Journal of Chemistry. [Link]

Sources

- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. thecatalyst.org [thecatalyst.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

An In-Depth Technical Guide to the Physical Properties of 3-Tert-butylpentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butylpentane-2,4-dione, a sterically hindered β-diketone, presents a unique molecular architecture that significantly influences its physical and chemical properties. This guide provides a comprehensive exploration of its key physical characteristics, namely its melting and boiling points. Understanding these fundamental properties is paramount for its application in organic synthesis, materials science, and as a potential precursor in drug development. The presence of a bulky tert-butyl group at the 3-position of the pentane-2,4-dione backbone introduces considerable steric strain, which in turn affects intermolecular interactions and the equilibrium of its tautomeric forms. This document will delve into the theoretical and practical aspects of these properties, offering detailed experimental protocols for their determination and a discussion of the underlying chemical principles.

Molecular Structure and its Implications

This compound, with the chemical formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol , is characterized by a central carbon atom substituted with a tert-butyl group and flanked by two acetyl groups.[1][2][3] This structure is pivotal in defining its physical state and reactivity.

Keto-Enol Tautomerism

A significant feature of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. However, the steric bulk of the tert-butyl group in this compound can influence this equilibrium.[4][5] Increased steric hindrance at the central carbon atom can destabilize the planar enol form, potentially shifting the equilibrium towards the keto form more than in less hindered β-diketones.[4][5] This tautomeric balance has a direct impact on the compound's polarity, intermolecular forces, and consequently, its melting and boiling points.

Physical Properties of this compound

| Property | Value/Expected Range | Source/Rationale |

| Melting Point | < 20-25 °C | Multiple chemical suppliers list the compound as a liquid at room temperature.[1] |

| Boiling Point | Estimated to be in the range of 170-190 °C | Based on the boiling points of structurally similar, less sterically hindered β-diketones. The increased molecular weight due to the tert-butyl group would suggest a higher boiling point, while the increased branching might slightly lower it. |

Table 1: Summary of Physical Properties

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is crucial for the characterization and quality control of this compound. Given that this compound may be synthesized or obtained in small quantities, micro-scale determination methods are highly recommended.

Melting Point Determination for a Low-Melting Solid/Liquid

Since this compound is a liquid at room temperature, its melting point (or freezing point) will be below this temperature. The following protocol outlines a method for its determination.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The procedure involves cooling the liquid sample until it solidifies and then slowly heating it to observe the temperature at which it melts.

Protocol:

-

Sample Preparation: Place a small amount of the liquid sample (a few drops) into a capillary tube.

-

Solidification: Cool the capillary tube in a cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath) until the sample solidifies completely.

-

Apparatus Setup: Attach the capillary tube to a thermometer or place it in a melting point apparatus equipped with a cooling stage.

-

Heating and Observation: Allow the cooling bath to warm up slowly or use the controlled heating of the apparatus. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range represents the melting point of the substance.[7]

Causality Behind Experimental Choices:

-

Slow Heating: A slow heating rate is crucial to ensure that the temperature of the sample and the thermometer are in thermal equilibrium, leading to an accurate measurement.

-

Pure Sample: The sharpness of the melting point range is an indicator of purity. Impurities tend to depress and broaden the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for the determination of the melting point of a low-melting substance.

Boiling Point Determination by Micro-Method

The following protocol describes a micro-boiling point determination method, which is ideal for small sample volumes.[8][9][10][11]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. In this micro-method, a small, inverted capillary tube traps air. As the liquid is heated, the air expands and is replaced by the vapor of the liquid. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, and a steady stream of bubbles is observed. The boiling point is recorded as the temperature at which the liquid re-enters the capillary upon cooling.

Protocol:

-

Apparatus Setup:

-

Place a few drops of this compound into a small test tube or a melting point capillary tube.

-

Take a smaller capillary tube, seal one end, and place it, open end down, into the larger tube containing the sample.

-

-

Heating:

-

Attach the test tube assembly to a thermometer or place the capillary in a melting point apparatus.

-

Heat the sample gently.

-

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air and then the vapor of the substance escape.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the inverted capillary tube. Record this temperature.

-

Causality Behind Experimental Choices:

-

Inverted Capillary: This acts as a miniature ebullition tube, providing a nucleus for bubble formation and a clear visual indicator of boiling.[11]

-

Recording on Cooling: Recording the temperature as the liquid re-enters the capillary provides a more accurate reading of the boiling point, as it ensures that the vapor pressure of the liquid is exactly equal to the atmospheric pressure at that moment.

Diagram of Micro Boiling Point Determination Workflow:

Caption: Workflow for the micro-determination of a liquid's boiling point.

Influence of the Tert-butyl Group on Physical Properties

The presence of the sterically demanding tert-butyl group at the α-position of the β-diketone has a profound impact on its physical properties.

-

Melting Point: The bulky and somewhat spherical nature of the tert-butyl group can disrupt efficient crystal lattice packing. This generally leads to a lower melting point compared to less branched isomers. The observation that this compound is a liquid at room temperature is consistent with this principle.

-

Boiling Point: The effect on the boiling point is more complex. Increased molecular weight generally leads to a higher boiling point due to stronger van der Waals forces. However, the increased branching and more compact structure of the tert-butyl group can reduce the surface area available for intermolecular interactions, which can lower the boiling point compared to a linear alkyl substituent of similar mass.[12] The overall boiling point will be a balance of these competing factors.

-

Keto-Enol Equilibrium: As previously mentioned, the steric hindrance from the tert-butyl group can disfavor the planar enol tautomer, potentially leading to a higher proportion of the keto form at equilibrium compared to less substituted β-diketones.[4][5] This can affect the polarity and hydrogen bonding capability of the molecule, thereby influencing its physical properties.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound. While precise experimental values are not widely published, this document offers a framework for their estimation and rigorous experimental determination using micro-scale techniques. The unique structural features of this sterically hindered β-diketone, particularly the influence of the tert-butyl group on intermolecular forces and keto-enol tautomerism, are critical to understanding its physical behavior. The provided protocols and the underlying scientific rationale are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and characterize this important chemical compound effectively.

References

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

-

How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Melting Point Determination Guide. (n.d.). Scribd. Retrieved from [Link]

-

What is the effect of steric hindrance on the boiling points of aldehydes and ketones. (n.d.). Retrieved from [Link]

-

Steric hind in \beta-diketone Enol Content. (2025, January 21). Filo. Retrieved from [Link]

-

The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. (n.d.). The Catalyst. Retrieved from [Link]

Sources

- 1. CAS 13221-94-8: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Steric hind in \beta-diketone Enol Content [SH a NO of ' \left.\mathrm{C}.. [askfilo.com]

- 5. thecatalyst.org [thecatalyst.org]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

- 10. scribd.com [scribd.com]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

- 12. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]

A Senior Application Scientist's Guide to the Synthesis of 3-Tert-butylpentane-2,4-dione via Crossed Claisen Condensation

Executive Summary: This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3-tert-butylpentane-2,4-dione, a sterically hindered β-diketone. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations, and practical nuances of the crossed Claisen condensation reaction. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of C-C bond formation and the synthesis of complex organic molecules. The guide covers mechanistic theory, a detailed experimental protocol, characterization data, and a discussion of the unique challenges posed by sterically demanding substrates.

Introduction: The Significance of Sterically Hindered β-Diketones

β-Diketones are a cornerstone of synthetic organic chemistry, valued for their versatile reactivity and ability to form stable complexes with a wide range of metals. Their utility spans from catalysis to precursors for heterocyclic compounds. However, the introduction of significant steric bulk around the 1,3-dicarbonyl moiety, as seen in this compound, presents unique synthetic challenges and unlocks novel applications.[1] Sterically hindered β-diketones are instrumental in developing low-coordinate metal complexes and catalysts with modified reactivity and stability.[1][2] The bulky tert-butyl group can insulate metal centers from decomposition pathways and enforce specific coordination geometries, making these ligands highly desirable in modern organometallic chemistry and catalysis.[1]

The classical Claisen condensation is a powerful tool for forming β-keto esters and related structures.[3][4] However, its traditional application is often limited when dealing with the synthesis of highly substituted or sterically crowded products.[2][5][6] This guide focuses on a strategic adaptation—the crossed Claisen condensation—to efficiently construct the this compound framework.

Mechanistic Framework: The Crossed Claisen Condensation

The synthesis of this compound is achieved via a mixed or crossed Claisen condensation.[7] This approach is necessary because a self-condensation of two different enolizable carbonyl compounds would result in a statistical mixture of four different products, leading to low yields and complex purification.[8] By strategically pairing an enolizable ketone (acetone) with a non-enolizable ester (an ester of pivalic acid, such as ethyl pivalate), the reaction is directed toward a single desired product.[7][9]

Pillars of the Mechanism:

-

Enolate Formation: The reaction is initiated by a strong base, which selectively deprotonates the α-carbon of the ketone (acetone).[3][9] The α-protons of a ketone are significantly more acidic than those of an ester, allowing for preferential enolate formation. The choice of base is critical; it must be strong enough to generate the enolate but must not act as a nucleophile itself.[3][4] Strong bases like sodium hydride (NaH), sodium amide (NaNH2), or potassium tert-butoxide are often employed to increase yields.[8][10]

-

Nucleophilic Attack: The newly formed acetone enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of the non-enolizable ester (ethyl pivalate).[9][11] The tert-butyl group on the ester prevents it from forming its own enolate, ensuring it can only function as the electrophile.[7] This attack forms a tetrahedral alkoxide intermediate.

-

Elimination of the Leaving Group: Unlike in an aldol condensation where the intermediate is protonated, the tetrahedral intermediate in a Claisen condensation collapses.[12] The carbonyl bond is reformed, and the alkoxy group (e.g., ethoxide) is expelled as a leaving group.[4][12]

-

The Thermodynamic Driving Force: The reaction up to this point is reversible. The crucial, irreversible step that drives the reaction to completion is the deprotonation of the newly formed β-diketone product.[13][14][15] The methylene protons situated between the two carbonyl groups of the product are highly acidic (pKa ≈ 9-11) and are readily removed by the alkoxide base generated in the previous step.[13] This final acid-base reaction is thermodynamically favorable and shifts the entire equilibrium toward the product side, necessitating the use of a stoichiometric amount of base.[14][15]

-

Acidic Workup: The final step is the addition of a mild acid (e.g., dilute H₂SO₄, KHSO₄) to neutralize any remaining base and protonate the resonance-stabilized enolate of the product, yielding the final this compound.[3][4]

Reaction Mechanism Workflow

Caption: Mechanism of the Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M. W. ( g/mol ) | Notes |

| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | NaH | 24.00 | Highly reactive with water. Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Use freshly distilled from a suitable drying agent. |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Must be anhydrous. |

| Ethyl Pivalate | 3938-95-2 | C₇H₁₄O₂ | 130.18 | Anhydrous. |

| 1 M Potassium Hydrogen Sulfate Solution | 7646-93-7 | KHSO₄ | 136.17 | For acidic workup. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For extraction. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying. |

Step-by-Step Methodology

-

Apparatus Setup: A 500 mL three-necked, round-bottomed flask is oven-dried and assembled while hot. It is equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel sealed with a rubber septum.[16] The system is allowed to cool to room temperature under a positive pressure of inert gas.

-

Base Preparation: The flask is charged with sodium hydride (e.g., 4.4 g, 0.11 mol, 60% dispersion). The mineral oil is washed away by adding anhydrous hexane via syringe, stirring, allowing the NaH to settle, and carefully removing the hexane supernatant. This wash is repeated twice. Anhydrous THF (150 mL) is then added to the flask to create a suspension.

-

Enolate Formation: The NaH/THF suspension is cooled to 0 °C using an ice-water bath. Anhydrous acetone (e.g., 5.8 g, 0.10 mol) is added dropwise to the stirred suspension via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at 0 °C for an additional hour after the addition is complete to ensure full enolate formation.

-

Condensation Reaction: Ethyl pivalate (e.g., 13.0 g, 0.10 mol) is added dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.

-

Reaction Completion: After the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-18 hours to ensure the reaction goes to completion.[16]

-

Workup and Neutralization: The flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 150 mL of 1 M aqueous KHSO₄ solution to neutralize the excess base and protonate the product enolate.[17] The mixture is transferred to a 500 mL separatory funnel.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.[17]

-

Final Purification: The crude residual oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[18][19]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 13221-94-8 | [20][21][22] |

| Molecular Formula | C₉H₁₆O₂ | [20][21][23] |

| Molecular Weight | 156.22 g/mol | [20][21][23] |

| Appearance | Colorless to pale yellow liquid | [19][22] |

| Purity (Typical) | >90% | [20][22] |

| Boiling Point | (Not specified, requires vacuum distillation) | - |

| Solubility | Soluble in organic solvents, limited in water | [19] |

Spectroscopic Analysis

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet at ~1.1 ppm), the methyl protons of the acetyl groups (a singlet at ~2.1 ppm), and the methine proton (a singlet at ~3.7 ppm). The presence of both keto and enol tautomers in solution may lead to two sets of peaks, with the enolic vinyl proton appearing further downfield.

-

¹³C NMR: Will show signals for the carbonyl carbons (~203 ppm for ketone, ~190 ppm for enol), the quaternary carbon of the tert-butyl group, and the other aliphatic carbons.

-

IR Spectroscopy: A strong, broad absorption in the range of 1580-1640 cm⁻¹ is characteristic of the enol form's conjugated system. A sharper peak around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the keto tautomer.

Challenges and Advanced Strategies

The primary challenge in synthesizing sterically hindered β-diketones is overcoming the steric repulsion between the nucleophile and the bulky electrophile.[6] While the described crossed Claisen condensation is effective, extremely hindered targets may give low yields under these conditions.[6]

For such cases, an alternative and often more efficient strategy involves the condensation of an enolate with a more reactive electrophile, such as a hindered acid chloride.[2][5][6] This method can provide significantly higher yields for crowded β-diketones, like dipivaloylmethane (DPM), and allows for the synthesis of even more sterically demanding products.[5][6]

Conclusion

The synthesis of this compound is a prime example of a strategically executed crossed Claisen condensation. By carefully selecting a non-enolizable ester to pair with an enolizable ketone, the reaction can be channeled to a single, high-value product. Understanding the mechanistic nuances—particularly the role of the final deprotonation as the thermodynamic driving force—is paramount to achieving high yields. The protocol and principles outlined in this guide provide a robust foundation for researchers to successfully synthesize this and other sterically hindered β-diketones, which are of increasing importance in the fields of catalysis and materials science.

References

-

BYJU'S. Claisen Condensation Mechanism. [Link]

-

ResearchGate. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates | Request PDF. [Link]

-

Fiveable. The Claisen Condensation Reaction | Organic Chemistry Class Notes. [Link]

-

Morressier. Sterically hindered β-diketones: Synthesis and applications in catalysis. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

PubMed. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. [Link]

-

Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes. [Link]

-

ACS Publications. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates | The Journal of Organic Chemistry. [Link]

-

ResearchGate. Synthesis of Sterically Hindered 1,3‐Diketones | Request PDF. [Link]

-

Organic Syntheses. Di-tert-butylphosphinoferrocene. [Link]

-

PubChem. This compound | C9H16O2 | CID 266066. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Organic Syntheses. 3-methylpentane-2,4-dione. [Link]

-

Wikipedia. Claisen–Schmidt condensation. [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

-

Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

-

OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

ResearchGate. Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. Preparation of 3-(((tert-butyldiphenyl-silyl)oxy)methyl)penta-3,4-dien-1-yl methanesulfonate. [Link]

- Google Patents.

-

Organic Syntheses. 2-methylcyclopentane-1,3-dione. [Link]

Sources

- 1. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. CAS 13221-94-8: this compound | CymitQuimica [cymitquimica.com]

- 20. This compound | CymitQuimica [cymitquimica.com]

- 21. echemi.com [echemi.com]

- 22. This compound | 13221-94-8 [sigmaaldrich.com]

- 23. This compound | C9H16O2 | CID 266066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovering novel properties of substituted beta-diketones

An In-depth Technical Guide to Discovering Novel Properties of Substituted β-Diketones

Abstract

β-Diketones are a highly versatile class of organic compounds characterized by two carbonyl groups separated by a methylene group. This unique structural motif imparts a rich and tunable chemical reactivity, most notably the ability to exist in a dynamic equilibrium between keto and enol tautomeric forms and to act as potent bidentate ligands for a vast range of metal ions.[1][2] These fundamental properties make β-diketones not only crucial intermediates in the synthesis of a wide array of heterocyclic compounds but also privileged scaffolds in their own right for the development of novel therapeutic agents and advanced materials.[3][4] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and exploration of novel properties of substituted β-diketones. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into how to tailor the structure of these compounds to achieve desired functions. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of emerging applications in drug design, theranostics, and metal sensing.

Introduction: The Versatile β-Diketone Scaffold

The Enduring Relevance of β-Diketones in Medicinal Chemistry

The β-dicarbonyl moiety is a structural feature present in numerous biologically active natural products and synthetic compounds.[5] For instance, curcuminoids, a family of natural products, possess a β-diketone core and are known for their potential anticancer, neuroprotective, and antibacterial properties.[6] In synthetic medicinal chemistry, β-diketones are invaluable intermediates for constructing heterocyclic systems like pyrazoles and isoxazoles, which are central to many approved drugs.[3] The ability to readily synthesize a diverse library of substituted β-diketones allows for the fine-tuning of their physicochemical and biological properties, making them excellent candidates for drug discovery programs. Their utility spans a wide range of therapeutic areas, including the treatment of inflammatory diseases, cancer, and infectious diseases.[7][8]

Core Chemical Features: Tautomerism and Metal Chelation

The remarkable properties of β-diketones stem from two key chemical features: keto-enol tautomerism and the ability to form stable metal complexes.

-

Keto-Enol Tautomerism: Substituted β-diketones exist as an equilibrium mixture of the diketo form and one or more enol forms.[1][9] The enol form is stabilized by the formation of a six-membered ring through a strong intramolecular hydrogen bond, creating a conjugated system.[1][2] The position of this equilibrium is highly sensitive to the nature of the substituents on the β-diketone backbone and the polarity of the solvent.[1][10] This dynamic equilibrium is not merely a chemical curiosity; the distinct electronic and steric properties of the keto and enol tautomers can lead to different biological activities.[9]

-

Metal Chelation: The enolic form of β-diketones can be deprotonated to form a β-diketonate anion, which acts as an excellent bidentate chelating ligand for a wide variety of metal ions.[1][4] The resulting metal complexes exhibit diverse coordination geometries and electronic properties, which have been exploited in catalysis, as NMR shift reagents, and, increasingly, in the design of metallodrugs with unique mechanisms of action.[1][11] The antimicrobial activity of some β-diketones, for example, is significantly enhanced upon complexation with metal ions like copper(II).[7]

The Synthetic Playbook: Tailoring β-Diketones for Function

The discovery of novel properties is intrinsically linked to the ability to synthesize novel structures. The choice of synthetic methodology is a critical decision that dictates the types of substituents that can be incorporated and, consequently, the accessible chemical space.

The Classic Approach: Claisen Condensation and its Modern Variants

The most traditional and widely used method for the synthesis of 1,3-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base.[3][7][8]

The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent departure of the alkoxide leaving group yields the β-diketone. The choice of base (e.g., sodium hydride, sodium ethoxide) is crucial and depends on the pKa of the ketone's α-protons. This method is particularly well-suited for the synthesis of a wide range of both symmetric and asymmetric β-diketones.[3] Modern variations of this reaction allow for the synthesis of base-sensitive β-diketones by using "soft enolates" derived from carboxylic acids.[7]

This protocol provides a general procedure for the synthesis of a 1,3-diketone via Claisen condensation, suitable for adaptation.

Materials:

-

Substituted ketone (1.0 eq)

-

Substituted ester (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous solvent (e.g., diethyl ether, THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the sodium hydride. Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in the anhydrous solvent.

-

Enolate Formation: Dissolve the ketone in the anhydrous solvent and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Condensation: Dissolve the ester in the anhydrous solvent and add it dropwise to the reaction mixture. Heat the reaction to reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench it by the slow addition of 1 M HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]

Alternative Synthetic Strategies for Diverse Scaffolds

While the Claisen condensation is a workhorse, several other methods have been developed to access β-diketones with specific substitution patterns or functionalities that may not be compatible with strongly basic conditions.[8]

-

Hydration of Alkynones: This method provides a route to 1,3-diketones through the hydration of α,β-alkynic ketones.[7][8]

-

Decarboxylative Coupling Reactions: These reactions offer a way to synthesize β-diketones by coupling α-oxocarboxylates with α-haloketones.[7][8]

-

Oxidation of β-Hydroxyketones: A mild and efficient method for preparing β-diketones involves the oxidation of the corresponding β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX).[13]

Strategic Considerations for Synthesis

The choice of a synthetic route should be guided by the desired properties of the target molecule. For example, if the goal is to create a fluorescent metal sensor, the synthetic strategy must allow for the incorporation of a fluorophore. If the target is a metallodrug, the electronic properties of the substituents will be critical in tuning the redox potential of the metal center.

Advanced Characterization: Decoding Structure and Dynamics

A thorough characterization of newly synthesized substituted β-diketones is essential to understand their properties and potential applications. A key aspect of this is the investigation of the keto-enol tautomerism.

Probing the Keto-Enol Tautomerism: A Quantitative Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct technique for studying and quantifying the keto-enol equilibrium in solution.[14] Because the interconversion between the keto and enol forms is typically slow on the NMR timescale, distinct signals for both tautomers can be observed in the ¹H NMR spectrum.[9] The enol form is characterized by a downfield signal for the enolic proton (typically 12-16 ppm) and a signal for the vinylic proton, while the keto form shows a signal for the methylene protons.[12]

Objective: To determine the percentage of keto and enol tautomers of a substituted β-diketone in a given solvent.

Materials:

-

Substituted β-diketone (10-20 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

Procedure:

-

Sample Preparation: Accurately weigh the β-diketone and dissolve it in the chosen deuterated solvent in an NMR tube.[14]

-

Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for accurate integration of all signals.

-

Data Analysis:

-

Identify the characteristic signals for the keto form (e.g., the α-methylene protons) and the enol form (e.g., the vinylic proton).

-

Integrate these distinct signals.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto) / N)] * 100 (where N is the number of protons for the keto signal, typically 2 for the methylene group).[15]

-

Table 1: Influence of Substituents and Solvent on Keto-Enol Equilibrium

| β-Diketone | Solvent | % Enol |

| Acetylacetone | Gas Phase | 92 |

| Acetylacetone | Water | 15 |

| Trifluoroacetylacetone | Gas Phase | 97 |

| Dibenzoylmethane | Chloroform | >95 |

(Data adapted from Benchchem)[14]

Complementary Spectroscopic Techniques

-

UV-Vis Spectroscopy: The keto and enol forms have different electronic structures and thus exhibit distinct absorption maxima in their UV-Vis spectra. The conjugated enol form typically absorbs at a longer wavelength than the non-conjugated keto form.[14][16] This technique can be used to study the tautomeric equilibrium, although quantification can be more challenging than with NMR as it often requires knowledge of the molar absorptivities of the pure tautomers.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between the keto and enol forms. The diketo form shows characteristic C=O stretching frequencies around 1700-1790 cm⁻¹, while the enol form exhibits a chelated C=O stretch at a lower frequency (1580-1640 cm⁻¹) and a broad O-H stretch due to the strong intramolecular hydrogen bond.[9][16]

Workflow for Comprehensive Characterization

A logical workflow is crucial for the efficient characterization of a newly synthesized library of substituted β-diketones.

Caption: Workflow for the synthesis and characterization of novel β-diketones.

Frontiers in Application: From Novel Properties to Drug Candidates

The true potential of substituted β-diketones is realized when their tunable properties are harnessed for specific applications, particularly in drug development.

Intrinsic Biological Activity of the β-Diketone Moiety

The β-diketone scaffold itself is a pharmacophore associated with a range of biological activities.[17]

-

Anticancer and Anti-inflammatory Potential: Some asymmetrical 1,3-diketones have shown potential as multi-target agents with both anti-cancer and anti-inflammatory activities.[7] This is, in part, due to their structural similarity to the core of COX-2 inhibitors.[6]

-

Antimicrobial Properties: β-Diketones have demonstrated antibacterial and antifungal activity.[7][17] This activity can be modulated by the nature of the substituents and is often enhanced upon coordination to a metal center.[7]

The β-Diketone as a Privileged Ligand in Metallodrug Design

The strong chelating ability of β-diketones makes them ideal ligands for the development of metal-based drugs. By coordinating a β-diketone to a metal such as ruthenium, platinum, or iridium, it is possible to create complexes with potent anticancer activity.[4][17] The β-diketone ligand can be used to tune the lipophilicity, redox properties, and cellular uptake of the metal complex, thereby influencing its biological activity and selectivity.

Emerging Spectroscopic Properties and Theranostic Applications

Recent research has begun to explore the unique spectroscopic properties of certain substituted β-diketones, opening up new avenues for their use in diagnostics and combination therapy (theranostics).[4]

-

Fluorescence and Metal Sensing: The incorporation of fluorogenic moieties into the β-diketone structure can lead to compounds that exhibit changes in their fluorescence upon binding to specific metal ions. This property can be exploited for the development of sensors for biologically important metals.[4]

-

Photosensitized Cytotoxicity: Some β-diketones have been shown to display photosensitized cytotoxicity, meaning they become toxic to cells only upon irradiation with light of a specific wavelength. This opens the door to their use in photodynamic therapy, a targeted cancer treatment modality.[4]

Caption: Interplay of core properties and applications of β-diketones.

Conclusion and Future Perspectives

Substituted β-diketones represent a fascinating and highly rewarding area of chemical research. Their synthetic accessibility, coupled with their rich and tunable chemical properties, ensures their continued relevance in medicinal chemistry and materials science. The future of β-diketone research will likely focus on the rational design of molecules with highly specific functions. This will involve the use of computational modeling to predict tautomeric equilibria and metal-binding affinities, the development of more sophisticated synthetic methods to access increasingly complex structures, and the exploration of their potential in emerging fields such as photodynamic therapy and theranostics. For the drug development professional, the β-diketone scaffold remains a privileged starting point for the discovery of new medicines to address unmet medical needs.

References

-

β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]

-

Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. [Link]

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. NIH. [Link]

-

Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

-

β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

-

Properties and application of diketones and their derivatives. INFONA. [Link]

-

Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. [Link]

-

Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. [Link]

-

(PDF) Recent Developments in the Synthesis of β-Diketones. ResearchGate. [Link]

-

(PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. [Link]

-

Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. PubMed. [Link]

-

β-Diketone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. [Link]

-

Properties and application of diketones and their derivatives. Semantic Scholar. [Link]

-

Keto-enol tautomerism. Fiveable. [Link]

-

Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. ijrbat. [Link]

-

(PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]

-

β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

-

Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. PMC - NIH. [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. [PDF] Properties and application of diketones and their derivatives | Semantic Scholar [semanticscholar.org]

- 3. ijpras.com [ijpras.com]

- 4. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. fiveable.me [fiveable.me]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Diketone synthesis by oxidation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Molecular Stability: A Theoretical Investigation of 3-Tert-butylpentane-2,4-dione

A Technical Guide for Researchers in Chemical Sciences and Drug Development

Abstract

In the landscape of molecular design and drug development, understanding the conformational stability and tautomeric preferences of small organic molecules is paramount. This technical guide provides an in-depth exploration of the theoretical calculations used to elucidate the stability of 3-tert-butylpentane-2,4-dione, a sterically hindered β-dicarbonyl compound. By leveraging robust computational chemistry methodologies, we dissect the intricate interplay of steric and electronic factors that govern its structural preferences. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and a detailed protocol for conducting similar theoretical investigations.

Introduction: The Significance of Steric Hindrance in β-Dicarbonyl Chemistry

β-Dicarbonyl compounds are a cornerstone of organic chemistry, valued for their synthetic versatility and presence in numerous biologically active molecules.[1] A key characteristic of these compounds is their existence as a dynamic equilibrium between keto and enol tautomers.[2] This equilibrium is delicately balanced by a variety of factors, including intramolecular hydrogen bonding, conjugation, and the electronic nature of substituents.[3]

The introduction of a bulky substituent, such as a tert-butyl group, at the central carbon of the β-dicarbonyl moiety introduces significant steric strain, profoundly influencing the tautomeric equilibrium.[4] Understanding the ramifications of such steric hindrance is crucial for predicting molecular geometry, reactivity, and ultimately, biological activity. This compound serves as an exemplary case study for investigating these effects through the lens of computational chemistry.

Theoretical Framework: Keto-Enol Tautomerism and Conformational Analysis

The tautomeric equilibrium of this compound involves the interconversion of the diketo form and its corresponding enol form. In the absence of significant steric hindrance, the enol form of many β-dicarbonyls is stabilized by the formation of a six-membered intramolecular hydrogen bond and a conjugated π-system.[2]

However, the presence of the voluminous tert-butyl group in this compound is hypothesized to destabilize the planar enol form due to severe steric clashes between the tert-butyl group and the methyl groups. This steric repulsion can potentially shift the equilibrium significantly towards the diketo form.[4]

To rigorously assess the relative stabilities of the possible structures, a thorough conformational analysis is necessary. This involves identifying all low-energy conformers for both the keto and enol tautomers and calculating their corresponding energies.

Caption: Keto-enol tautomerism of this compound.

Computational Methodology: A Self-Validating Protocol

To provide a robust and reproducible theoretical analysis, a multi-step computational protocol is employed. This protocol is designed to be self-validating by utilizing established and widely benchmarked computational methods.

Software and Theoretical Level

All calculations are to be performed using a reputable quantum chemistry software package, such as Gaussian.[5] The choice of theoretical level is critical for obtaining accurate results. Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy for studying keto-enol tautomerism.[6][7]

Specifically, the B3LYP hybrid functional is a well-established choice for such systems.[8][9] To accurately describe the electronic structure, a sufficiently flexible basis set is required. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions to account for the lone pairs of the oxygen atoms and polarization functions to allow for greater flexibility in describing bonding.[10][11]

Step-by-Step Computational Workflow

-

Structure Generation: The initial 3D structures of the diketo and all possible enol tautomers of this compound are to be built using a molecular editor.

-

Geometry Optimization: Each structure is then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process locates the minimum energy conformation for each tautomer.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two crucial purposes:

-

To confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

-

Energy Analysis: The relative energies of the tautomers are determined by comparing their total electronic energies, including ZPVE corrections. The Gibbs free energy of each tautomer can also be calculated to determine the equilibrium constant at a given temperature.

Caption: A streamlined workflow for the theoretical analysis.

Predicted Stability and Discussion

Based on established principles of steric hindrance and supported by computational studies on related systems, a significant destabilization of the enol tautomer of this compound is anticipated.

A prior computational study on 3-tert-butyl-2,4-pentanedione calculated the energy difference between the keto and enol tautomers.[4] The results indicated a substantial energy penalty for the enol form, with the diketo tautomer being more stable by +12.44 kcal/mol .[4] This pronounced energy difference strongly suggests that the equilibrium lies overwhelmingly in favor of the diketo form.

The primary driver for this stability difference is the severe steric repulsion that would occur in the planar enol form. The bulky tert-butyl group would experience significant van der Waals strain with the adjacent methyl groups, forcing the molecule to adopt a high-energy conformation. In contrast, the diketo form can adopt a more staggered conformation, alleviating this steric clash.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Diketo | 0.00 |

| Enol | +12.44[4] |

Experimental Validation: A Bridge Between Theory and Reality

While theoretical calculations provide powerful insights, experimental validation is crucial for confirming the computational predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for experimentally determining the keto-enol equilibrium constant.[12]

Proposed NMR Experiment

-

Synthesis: this compound can be synthesized through established organic chemistry methods.[13][14]

-

Sample Preparation: A solution of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The keto and enol tautomers will exhibit distinct sets of signals.[12]

-

Diketo form: A single peak for the methine proton (CH) and a single peak for the two equivalent methyl groups.

-

Enol form: A downfield signal for the enolic hydroxyl proton (OH) and a signal for the vinylic proton, along with distinct signals for the two methyl groups.

-

-

Integration and Quantification: The relative concentrations of the keto and enol forms can be determined by integrating the respective characteristic peaks. The equilibrium constant (K_eq = [enol]/[keto]) can then be calculated.[12]

Given the large predicted energy difference, it is expected that the signals corresponding to the enol form will be either absent or of very low intensity in the ¹H NMR spectrum.

Conclusion: The Dominance of Steric Effects

References

-

The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst. [Link]

-

Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals (Basel). [Link]

-

Keto-Enol Tautomerism. Truman ChemLab. [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-